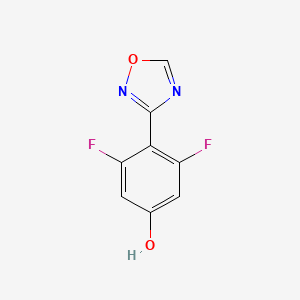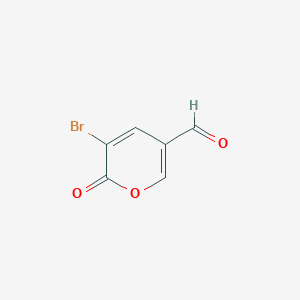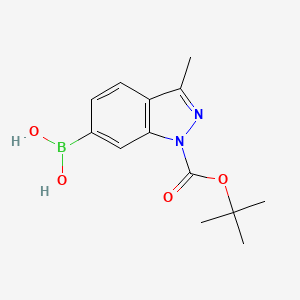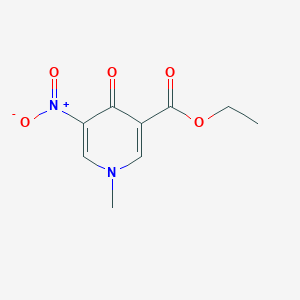
Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a nitro group, a methyl group, and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with ethyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes cyclization to form the pyridine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives or other reduced forms.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pyridine derivatives, which are important in organic synthesis.
Biology: The compound and its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways: The compound may interfere with cellular processes such as DNA replication or enzyme activity, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate: Different position of the methyl group affects the compound's properties and applications.
Uniqueness: Ethyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl 1-methyl-5-nitro-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(13)6-4-10(2)5-7(8(6)12)11(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
PAWQLLDFXKQKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1=O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



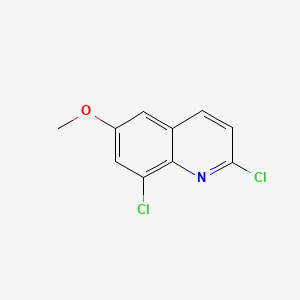
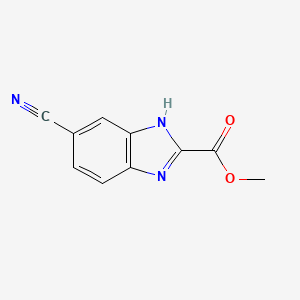

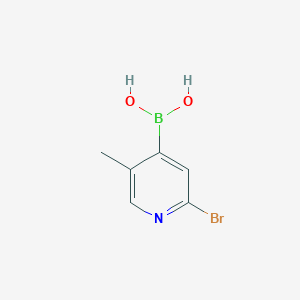


![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
